N-[5-({[(3,4-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide
CAS No.: 893350-68-0
Cat. No.: VC11913568
Molecular Formula: C17H16N4O5S2
Molecular Weight: 420.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 893350-68-0 |
|---|---|
| Molecular Formula | C17H16N4O5S2 |
| Molecular Weight | 420.5 g/mol |
| IUPAC Name | N-[5-[2-(3,4-dimethoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]furan-2-carboxamide |
| Standard InChI | InChI=1S/C17H16N4O5S2/c1-24-11-6-5-10(8-13(11)25-2)18-14(22)9-27-17-21-20-16(28-17)19-15(23)12-4-3-7-26-12/h3-8H,9H2,1-2H3,(H,18,22)(H,19,20,23) |
| Standard InChI Key | JZIFNXOOGJBCIS-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=CO3)OC |
| Canonical SMILES | COC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=CO3)OC |
Introduction
Structural Composition and Synthetic Pathways
Core Heterocyclic Architecture
The 1,3,4-thiadiazole ring is a five-membered heterocycle containing two nitrogen atoms and one sulfur atom. This scaffold is renowned for its metabolic stability and ability to participate in hydrogen bonding, making it a common feature in drug design . The 2-position of the thiadiazole is substituted with a furan-2-carboxamide group, introducing a planar, aromatic furan ring linked via an amide bond. The 5-position hosts a sulfanyl (-S-) bridge connected to a methylene group (-CH2-), which is further bonded to a carbamoyl (-NHC(O)-) group. The carbamoyl group anchors a 3,4-dimethoxyphenyl ring, contributing lipophilicity and potential for π-π stacking interactions .
Hypothetical Synthesis
While no explicit synthesis for this compound is documented, analogous thiadiazole derivatives are typically synthesized via cyclocondensation reactions. A plausible route involves:
-
Thiosemicarbazide Formation: Reaction of a carboxylic acid hydrazide with carbon disulfide under basic conditions to form a thiosemicarbazide intermediate.
-
Thiadiazole Cyclization: Oxidative cyclization using bromine or iodine to yield the 1,3,4-thiadiazole core .
-
Functionalization:
-
Furan-2-carboxamide Introduction: Amidation of the thiadiazole’s 2-position with furan-2-carbonyl chloride.
-
Sulfanyl-Carbamoyl Side Chain: Thiolation at the 5-position using a mercaptoacetic acid derivative, followed by carbamoylation with 3,4-dimethoxyphenyl isocyanate.
-
Physicochemical Properties and Drug-Likeness
Predicted Solubility and Lipophilicity
| Property | Predicted Value |
|---|---|
| Molecular Weight | ~450 g/mol |
| logP | 2.8–3.5 |
| Aqueous Solubility | ~50 μM |
| Hydrogen Bond Donors | 3 |
| Hydrogen Bond Acceptors | 8 |
Stability and Metabolic Considerations
The thiadiazole ring is generally resistant to hydrolysis, but the sulfanyl group may undergo oxidation to sulfoxide or sulfone derivatives. The dimethoxyphenyl group could undergo O-demethylation via cytochrome P450 enzymes, generating catechol metabolites prone to conjugation .
Biological Activity and Mechanism of Action
Enzyme Inhibition
The furan-carboxamide moiety resembles inhibitors of dihydrofolate reductase (DHFR) and β-lactamases. Molecular docking studies on analogous compounds suggest binding to the active site of Mycobacterium tuberculosis enoyl-ACP reductase , a target for antitubercular drugs.
Cytotoxicity and Selectivity
While cytotoxicity data for this specific compound are unavailable, structurally related thiadiazoles show selective toxicity toward cancer cells. For instance, derivatives with electron-withdrawing substituents (e.g., -NO2) exhibited IC50 values <10 μM against HeLa cells while sparing non-malignant lines . The dimethoxyphenyl group may enhance selectivity by modulating interactions with overexpressed receptors in tumor microenvironments.
Therapeutic Applications and Challenges
Antitubercular Agent
The compound’s thiadiazole and carboxamide groups align with antimycobacterial pharmacophores. Nitroheterocycles like delamanid require nitroreductase activation , suggesting that the sulfanyl group here might undergo similar enzymatic reduction to generate reactive intermediates.
Anticancer Candidate
Thiadiazoles inhibit histone deacetylases (HDACs) and topoisomerases. The furan ring’s planarity may intercalate DNA, while the carbamoyl group could chelate metal ions in catalytic sites.
Challenges in Development
-
Mutagenicity Risk: Nitroheterocycles are associated with genotoxicity , though the absence of a nitro group here may mitigate this.
-
Synthetic Complexity: Multi-step synthesis with purifications at each stage could hinder scalability.
-
Solubility-Permeability Trade-off: High logP may limit aqueous solubility, necessitating formulation strategies.
Future Directions
-
Synthesis and Characterization: Prioritize laboratory synthesis followed by NMR and MS validation.
-
In Vitro Screening: Test against M. tuberculosis H37Rv and cancer cell lines (e.g., MCF-7, A549).
-
Computational Modeling: Perform DFT calculations to correlate electronic properties (HOMO-LUMO gaps) with activity .
-
ADMET Profiling: Assess permeability (Caco-2), metabolic stability (microsomes), and acute toxicity (rodent models).
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume